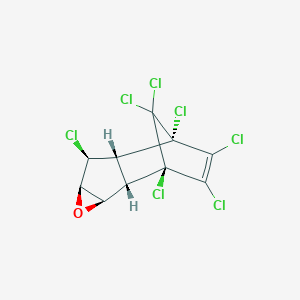
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a heterocyclic organic compound. It is used extensively in chemical and biological research. The compound has a molecular weight of 271.65 .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is 1S/C12H8ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Medicinal Chemistry
Quinolines have become important compounds because of their variety of applications in medicinal chemistry . They are often used in the synthesis of pharmaceuticals due to their bioactive properties. While specific research on “Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate” in this context is limited, it’s likely that it shares some of these properties with other quinolines.
Synthetic Organic Chemistry
In synthetic organic chemistry, quinolines serve as key structures in the synthesis of complex organic molecules . The unique structure of “Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate” could potentially make it useful in this field.
Industrial Chemistry
Quinolines also have applications in industrial chemistry . They are used in the production of dyes, agrochemicals, and other industrial chemicals. “Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate” could potentially be used in similar applications.
Green Chemistry
There is a growing interest in developing greener and more sustainable chemical processes . Quinolines can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) . “Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate” could potentially be synthesized using these greener methods.
Nucleophilic Attack Site
The negative potential region exists in the O 1 atom on the carbonyl group of “Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate”, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site . This property could make it useful in reactions involving nucleophilic attack.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWQEZYRYNMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363156 |
Source


|
| Record name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |
CAS RN |
150258-20-1 |
Source


|
| Record name | ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)



![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)






![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123578.png)